Product packaging for 3,7-dibromopyrazolo[1,5-a]pyrimidine(Cat. No.:CAS No. 2375204-82-1)

3,7-dibromopyrazolo[1,5-a]pyrimidine

Cat. No.: B6162400
CAS No.: 2375204-82-1
M. Wt: 276.9
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Description

3,7-Dibromopyrazolo[1,5-a]pyrimidine (Molecular Formula: C 6 H 3 Br 2 N 3 , Molecular Weight: 274.87 Da ) is a halogenated heterocyclic compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged scaffold recognized for its wide range of biological activities . The presence of two bromine atoms at the 3- and 7- positions makes it an excellent synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to introduce diverse aromatic and heterocyclic substituents . Its predicted physicochemical properties, including a collision cross section (CCS) of 128.1 Ų for the [M+H]+ adduct, are valuable for analytical method development and compound identification in research settings . Research Applications and Value: The primary research value of this compound lies in its role as a precursor for the synthesis of targeted protein kinase inhibitors (PKIs) . Protein kinases are critical enzymes in cellular signaling pathways and are important targets in oncology. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent activity against a variety of kinases, including CK2, EGFR, B-Raf, and MEK, which are implicated in cancers such as non-small cell lung cancer (NSCLC) and melanoma . Researchers utilize this compound to create novel derivatives for structure-activity relationship (SAR) studies, aiming to develop new anticancer agents with improved selectivity and efficacy . Handling and Usage: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

CAS No.

2375204-82-1

Molecular Formula

C6H3Br2N3

Molecular Weight

276.9

Purity

95

Origin of Product

United States

Iii. Chemical Reactivity and Transformation of 3,7 Dibromopyrazolo 1,5 a Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated pyrazolo[1,5-a]pyrimidines. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient pyrimidine (B1678525) ring, forming a Meisenheimer complex intermediate, followed by the departure of the bromide leaving group.

Substitution at Pyrimidine Ring Positions (C-5 and C-7)

The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is inherently electron-deficient, making positions C-5 and C-7 activated towards nucleophilic attack. In the case of 3,7-dibromopyrazolo[1,5-a]pyrimidine, the primary site for SNAr is the C-7 position. Studies on related 5,7-dihalogenated pyrazolo[1,5-a]pyrimidines have shown that the halogen at the C-7 position exhibits significantly higher reactivity towards nucleophiles compared to other positions. mdpi.comwuxibiology.com This enhanced reactivity is attributed to the electronic properties of the fused ring system, which effectively stabilizes the negative charge developed in the Meisenheimer intermediate.

While the C-7 position is the most reactive, substitution at other positions, such as C-5, can also occur, though typically under more forcing conditions. The bromine at the C-3 position, being on the electron-richer pyrazole (B372694) ring, is generally unreactive towards SNAr.

Reactivity with Various Nucleophiles (e.g., Amines, Alkoxides)

A variety of nucleophiles can be employed to functionalize the this compound core, leading to a diverse range of derivatives.

Amines: Primary and secondary amines, including aliphatic, cyclic (e.g., morpholine), and aromatic amines, readily displace the bromide at the C-7 position. mdpi.comnih.gov These reactions are typically carried out in a polar solvent in the presence of a base to neutralize the hydrogen bromide generated. The resulting 7-amino-3-bromopyrazolo[1,5-a]pyrimidines are valuable intermediates for further functionalization.

Alkoxides: Oxygen-based nucleophiles, such as sodium or potassium alkoxides, can also participate in SNAr reactions. These reactions lead to the formation of 7-alkoxy-3-bromopyrazolo[1,5-a]pyrimidines. The reaction conditions often require anhydrous solvents to prevent competing hydrolysis reactions. nih.gov

The table below summarizes the typical reactivity of halogenated pyrazolo[1,5-a]pyrimidines with common nucleophiles, which is analogous to the expected reactivity of this compound.

NucleophileReagent ExampleExpected Product at C-7Typical Conditions
AmineMorpholine7-morpholino-3-bromopyrazolo[1,5-a]pyrimidineK₂CO₃, Room Temperature
AmineAniline7-anilino-3-bromopyrazolo[1,5-a]pyrimidineBase (e.g., Et₃N), Heat
AlkoxideSodium Methoxide7-methoxy-3-bromopyrazolo[1,5-a]pyrimidineAnhydrous Methanol (B129727), Heat

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to functionalize halogenated pyrazolo[1,5-a]pyrimidines.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling, which involves the reaction of a halide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base, is a highly effective method for introducing aryl or heteroaryl substituents.

Regioselective Functionalization of Bromine Atoms

For dihalogenated substrates like this compound, controlling the regioselectivity of the coupling is crucial for synthesizing specifically substituted derivatives. In analogous systems, such as ethyl 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate, site-selective Suzuki-Miyaura reactions have been achieved. bohrium.comthieme-connect.com The reaction demonstrates excellent selectivity, favoring substitution at the C-6 position over the C-2 position by carefully tuning the reaction conditions. bohrium.comthieme-connect.com

By analogy, it is expected that the two bromine atoms in this compound will exhibit different reactivities due to their distinct electronic environments. The C-7 position on the pyrimidine ring is generally more electron-deficient than the C-3 position on the pyrazole ring, suggesting that the initial cross-coupling reaction would likely occur preferentially at the C-7 bromine. By using one equivalent of the boronic acid under optimized conditions, it should be possible to selectively synthesize 7-aryl-3-bromopyrazolo[1,5-a]pyrimidines. A subsequent coupling reaction with a different boronic acid could then be used to functionalize the C-3 position, allowing for the creation of unsymmetrical 3,7-diaryl derivatives.

Optimization of Cross-Coupling Conditions

The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of catalyst, ligand, base, and solvent. Research on related bromo-pyrazolo[1,5-a]pyrimidines provides insight into the optimal conditions. nih.govrsc.org

Catalyst and Ligand: A range of palladium catalysts can be used, with palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices. The use of specific phosphine (B1218219) ligands, such as XPhos, is often critical to prevent side reactions like debromination and to achieve high yields. nih.govrsc.org

Base: An inorganic base is required to activate the boronic acid. Common choices include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃).

Solvent: The reaction is typically performed in a mixture of an organic solvent, such as 1,4-dioxane (B91453) or toluene, and water.

Temperature: Elevated temperatures, often achieved through conventional heating or microwave irradiation, are generally required to drive the reaction to completion. Microwave heating can significantly reduce reaction times. nih.gov

The following table presents a summary of optimized conditions for the Suzuki-Miyaura coupling of a related 3-bromo-pyrazolo[1,5-a]pyrimidine derivative, which serves as a model for the functionalization of the 3,7-dibromo analog. nih.gov

ParameterOptimized Condition
CatalystXPhosPdG2
LigandXPhos
BaseK₂CO₃
Solvent1,4-Dioxane / H₂O
Temperature110 °C
HeatingMicrowave Irradiation

Electrophilic Substitution Beyond Halogenation

The pyrazolo[1,5-a]pyrimidine ring system is susceptible to electrophilic attack, with the pyrazole moiety generally being more reactive than the pyrimidine ring. The presence of two deactivating bromine atoms at the 3 and 7 positions influences the rate and regioselectivity of further electrophilic substitutions.

Nitration Patterns and Regioselective Control

Nitration of the parent pyrazolo[1,5-a]pyrimidine has been shown to be highly dependent on the reaction conditions, yielding different isomers. researchgate.net When subjected to nitration, this compound is expected to undergo substitution on the pyrimidine ring, as the pyrazole ring is already substituted with a bromine atom.

The directing effects of the existing substituents play a crucial role in determining the position of the incoming nitro group. The bromine atom at C7 and the pyrazole ring nitrogen atoms will influence the electron density of the pyrimidine ring. Typically, electrophilic substitution on the pyrazolo[1,5-a]pyrimidine core occurs at the C3 and C6 positions. researchgate.net With the C3 position already occupied by a bromine atom, the most likely position for nitration would be the C6 position.

The choice of nitrating agent can offer a degree of regioselective control. For instance, treatment with a mixture of concentrated nitric and sulfuric acids often leads to a different isomeric product compared to nitration with nitric acid in acetic anhydride. researchgate.net For this compound, it is anticipated that nitration would proceed at the C6 position, leading to the formation of 3,7-dibromo-6-nitropyrazolo[1,5-a]pyrimidine.

Reduction and Oxidation Pathways

The pyrazolo[1,5-a]pyrimidine scaffold can undergo both reduction and oxidation, leading to a variety of transformed products with altered aromaticity and stereochemistry.

Dearomatization of the Pyrimidine Ring via Reduction

The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system can be selectively reduced, leading to the formation of tetrahydropyrazolo[1,5-a]pyrimidine derivatives. This dearomatization is a valuable transformation as it introduces three-dimensional complexity to the otherwise planar heterocyclic system. Common methods for this reduction include the use of complex metal hydrides, such as sodium borohydride (B1222165), and catalytic hydrogenation. mdpi.comnih.gov

The reduction of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines with sodium borohydride has been shown to yield the corresponding 4,5,6,7-tetrahydro derivatives. mdpi.com It is expected that this compound would undergo a similar transformation, affording 3,7-dibromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine. Catalytic hydrogenation, for example using an iridium catalyst, has also been effectively used for the enantioselective reduction of the pyrimidine ring in certain derivatives. nih.gov

Stereochemical Aspects of Reduction Products

The reduction of the pyrimidine ring in 5,7-disubstituted pyrazolo[1,5-a]pyrimidines introduces two new stereocenters at the C5 and C7 positions. This can result in the formation of two diastereomeric pairs of enantiomers: syn and anti isomers. mdpi.com

Historically, the reduction of such systems was reported to predominantly yield the syn-isomers. However, more recent studies have demonstrated the formation of both syn- and anti-configured products. mdpi.com The stereochemical outcome is influenced by the substituents present on the ring and the reaction conditions. The bicyclic core in the syn-configuration is generally found to be conformationally more rigid, whereas the trans-configuration is more flexible. mdpi.com

For the reduction of this compound, the formation of both syn- and anti-3,7-dibromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is anticipated. The relative ratio of these stereoisomers would need to be determined experimentally.

Table 2: Potential Reduction Products of this compound

Starting MaterialReduction MethodMajor ProductPotential Stereoisomers
This compoundSodium Borohydride3,7-Dibromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidinesyn and anti diastereomers
This compoundCatalytic Hydrogenation (e.g., Ir-catalyst)3,7-Dibromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidinesyn and anti diastereomers (potentially enantioselective)

Iv. Structural Characterization and Analysis Methodologies

Spectroscopic Techniques for Structural Elucidation

The primary methods for determining the structure of an organic molecule like 3,7-dibromopyrazolo[1,5-a]pyrimidine include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons on the pyrazolopyrimidine core. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the bromine atoms and the nitrogen atoms within the fused ring system. The expected signals would be for H-2, H-5, and H-6. The multiplicity of these signals (singlet, doublet, etc.) would be determined by the spin-spin coupling between adjacent protons. For instance, H-5 and H-6 would likely appear as doublets due to their coupling with each other. The integration of these signals would correspond to the number of protons, which is one for each position.

Table 1: Hypothetical ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.0 - 8.5s-
H-57.0 - 7.5d2.0 - 3.0
H-66.5 - 7.0d2.0 - 3.0

Note: This table is illustrative and based on general principles for similar heterocyclic compounds.

Table 2: Hypothetical ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-2140 - 150
C-3110 - 120
C-3a145 - 155
C-5130 - 140
C-6100 - 110
C-7125 - 135
C-7a150 - 160

Note: This table is illustrative and based on general principles for similar heterocyclic compounds.

Advanced NMR experiments, such as the Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space correlations between protons, which is invaluable for confirming spatial relationships within the molecule. For a planar aromatic system like this compound, NOE experiments would confirm the proximity of adjacent protons, such as H-2 and H-3 (if not substituted), and H-5 and H-6. While conformational analysis is more critical for non-planar, flexible molecules, NOE can still be a powerful tool for unambiguous assignment of proton signals in complex aromatic systems. Studies on substituted pyrazolo[1,5-a]pyrimidines have utilized NOESY data to estimate long-range interproton distances, confirming the structure and stereochemistry. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic protons, C=C and C=N stretching vibrations within the heterocyclic rings, and C-Br stretching.

Table 3: Hypothetical IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
C=N Stretch1630 - 1550
C=C Stretch1500 - 1400
C-Br Stretch600 - 500

Note: This table is illustrative and based on general principles for similar heterocyclic compounds.

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern would be observed for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a specific ratio, which is a definitive indicator of the presence of two bromine atoms. Fragmentation patterns observed in the mass spectrum can also provide structural information by showing the loss of specific fragments from the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information about the molecular structure, conformation, and intermolecular interactions of this compound. However, no published crystallographic data for this specific compound could be found. A typical analysis would involve the following.

Analysis of Unit Cell Parameters

The dimensions of the unit cell (the smallest repeating unit of the crystal lattice) would be determined. These parameters include the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Unit Cell ParameterValue
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

An examination of the crystal packing would reveal any significant intermolecular forces that stabilize the solid-state structure. Given the structure of this compound, potential interactions could include halogen bonding involving the bromine atoms, C-H···N hydrogen bonds, and π-π stacking between the aromatic pyrazolopyrimidine ring systems.

Conformational and Tautomeric Studies in the Solid State

X-ray crystallography would confirm the dominant tautomeric form present in the solid state. For the pyrazolo[1,5-a]pyrimidine (B1248293) core, different tautomers are possible, and this analysis would unambiguously establish the solid-state structure, as well as confirm the planarity or any conformational twisting of the molecule.

Elemental Analysis

Elemental analysis is a standard procedure to determine the mass percentages of the constituent elements in a compound, serving as a crucial check for purity. The experimental values are compared against the theoretically calculated percentages based on the compound's molecular formula (C₆H₃Br₂N₃).

ElementTheoretical %Experimental %
Carbon (C)26.02Data not available
Hydrogen (H)1.09Data not available
Bromine (Br)57.71Data not available
Nitrogen (N)15.17Data not available

V. Theoretical and Computational Studies of 3,7 Dibromopyrazolo 1,5 a Pyrimidine and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard and reliable method for investigating the properties of pyrazolo[1,5-a]pyrimidine (B1248293) systems. It offers a balance between computational cost and accuracy, making it suitable for a range of predictive tasks.

Prediction of Reactivity and Regioselectivity

DFT calculations are instrumental in predicting the reactivity and regioselectivity of electrophilic substitution reactions on the pyrazolo[1,5-a]pyrimidine core. For instance, studies on the Vilsmeier-Haack formylation of 7-arylpyrazolo[1,5-a]pyrimidines have shown that the reaction regioselectively occurs at the C3 position. nih.gov This is explained by analyzing the calculated atomic charges and frontier molecular orbital (FMO) densities, which indicate that the C3 position is the most nucleophilic and thus the most likely site for electrophilic attack. nih.gov

Similarly, DFT has been used to understand the regioselectivity of cyclization reactions that form the pyrazolo[1,5-a]pyrimidine scaffold itself. The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a common synthetic route, and DFT can elucidate the factors that control which nitrogen atom of the aminopyrazole initiates the cyclization, thereby determining the final arrangement of substituents. nih.gov The electronic properties of the starting materials, as calculated by DFT, are key determinants of the reaction's outcome. mdpi.com For 3,7-dibromopyrazolo[1,5-a]pyrimidine, the bromine atoms at positions 3 and 7 would significantly influence the electron distribution and, consequently, the regioselectivity of further functionalization, such as palladium-catalyzed cross-coupling reactions. nih.gov

Electronic Structure Analysis

The electronic structure of pyrazolo[1,5-a]pyrimidine analogues, elucidated by DFT, is crucial for understanding their chemical behavior and photophysical properties. DFT calculations provide information on the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are vital for predicting reactivity and electronic transitions.

For various substituted pyrazolo[1,5-a]pyrimidines, the HOMO-LUMO energy gap (ΔE) is a key parameter. A smaller gap generally implies higher reactivity. In a study of pyrazole (B372694) scaffold pyrimidine (B1678525) derivatives, DFT calculations (B3LYP/6-311++G(2d,2p)) revealed HOMO energies in the range of -5.96 to -6.16 eV and LUMO energies from -2.01 to -2.14 eV in the solvent phase. modern-journals.com The introduction of electron-withdrawing groups, such as the bromine atoms in this compound, is expected to lower both the HOMO and LUMO energy levels and potentially alter the HOMO-LUMO gap, thereby influencing the molecule's stability and spectroscopic properties. nih.gov

DFT calculations have also been used to analyze the electronic properties of pyrazolo[1,5-a]pyrimidines designed as fluorophores. These studies show that the placement of electron-donating or electron-withdrawing groups at different positions on the scaffold can tune the photophysical properties. nih.gov

Table 1: Calculated Electronic Properties of Pyrazolo[1,5-c]pyrimidin-7(1H)-one Analogues (Solvent Phase) This table is based on data for analogous compounds and serves as an illustrative example.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
2a -5.96 -2.01 3.95
2b -6.16 -2.14 4.02

Data sourced from a study on pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives using DFT/B3LYP/6-311++G(2d,2p) in ethanol (B145695). modern-journals.com

Conformational Energy Calculations

Conformational analysis using DFT is essential for understanding the three-dimensional structure and relative stability of different stereoisomers or conformers. This is particularly relevant for non-aromatic or substituted pyrazolo[1,5-a]pyrimidine derivatives where the rings may not be planar.

In a study on the reduction products of ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, DFT calculations were performed to determine the conformational energies of the resulting tetrahydropyrazolo[1,5-a]pyrimidine stereoisomers. mdpi.com These calculations helped to establish the relative stabilities of the syn and anti isomers and to understand the rotational barriers of substituent groups. For one of the syn-isomers, the energy difference between various conformations arising from the rotation of an ester group was calculated to be 6.7 kJ/mol. mdpi.com Such calculations are crucial for interpreting experimental NMR data and confirming the stereochemistry of reaction products. mdpi.com Similar computational approaches could be applied to understand the preferred conformations of substituted derivatives of this compound, especially if flexible side chains were to be introduced.

Molecular Modeling and Docking Studies (focused on scaffold design)

Molecular modeling, particularly molecular docking, is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This is a cornerstone of rational drug design, and the pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied in this context.

Ligand-Protein Interaction Modeling (general, non-mechanistic)

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. nih.gov Molecular docking studies have been instrumental in designing and optimizing pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of various enzymes, particularly protein kinases, which are crucial targets in cancer therapy. ekb.egnih.gov

For example, docking studies on pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2) have revealed key binding interactions. ekb.egnih.gov These studies show that the pyrazolo[1,5-a]pyrimidine scaffold typically forms hydrogen bonds with the hinge region of the kinase active site, mimicking the binding of adenine (B156593) in ATP. Substituents at various positions can then be optimized to form additional interactions with other residues in the binding pocket, thereby increasing potency and selectivity. nih.gov

In one study, a series of 2-(anilinyl)pyrazolo[1,5-a]pyrimidines were docked into the active sites of CDK2 and Tropomyosin receptor kinase A (TRKA). The docking results showed that the compounds adopted binding modes similar to known inhibitors, with docking scores correlating with their experimentally determined inhibitory activities. nih.gov For instance, compound 6t in the study showed a docking score of -10.12 kcal/mol against CDK2. nih.gov Such studies guide the synthetic efforts by predicting which modifications on the scaffold are most likely to improve binding affinity. The 3,7-dibromo substitution pattern would serve as a key anchor and starting point for designing new derivatives with tailored interactions.

Table 2: Example Docking Scores of Pyrazolo[1,5-a]pyrimidine Analogues against Kinase Targets This table is based on data for analogous compounds and serves as an illustrative example.

Compound Target Enzyme Docking Score (kcal/mol)
5a CDK2 -7.15
5b CDK2 -7.42
5c CDK2 -7.31
6t CDK2 -10.12
6s TRKA -9.85

Data sourced from studies on pyrazolo[1,5-a]pyrimidine derivatives. ekb.egnih.gov

Quantum Chemical Calculations (e.g., HMO, CNDO/2) for Electron Distribution

While older semi-empirical quantum chemical methods like Hückel Molecular Orbital (HMO) theory and Complete Neglect of Differential Overlap (CNDO/2) were foundational in computational chemistry, they have been largely superseded by more accurate and robust methods like DFT for detailed electronic structure analysis. Contemporary research on pyrazolo[1,5-a]pyrimidines almost exclusively employs DFT to study electron distribution. researchgate.net

DFT calculations provide a detailed picture of the electron density and electrostatic potential of the molecule. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding, which are vital for crystal packing and ligand-protein binding. For instance, electrostatic potential maps generated from DFT calculations can identify the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for nucleophilic and electrophilic attack, respectively. johnshopkins.edu

In the context of this compound, DFT calculations would be used to determine the Mulliken or Natural Population Analysis (NPA) atomic charges on each atom. These charges would quantify the electron-withdrawing effect of the bromine atoms on the pyrazole and pyrimidine rings, providing a more nuanced understanding of the molecule's reactivity and interaction potential than what could be achieved with older methods like HMO or CNDO/2.

Vi. Derivatives and Functional Analogues of Pyrazolo 1,5 a Pyrimidine

Synthesis of Disubstituted and Polysubstituted Derivatives

The synthesis of disubstituted and polysubstituted pyrazolo[1,5-a]pyrimidines often begins with the construction of the core heterocyclic structure, followed by sequential halogenation or other functional group interconversions. The pyrazolo[1,5-a]pyrimidine (B1248293) skeleton is typically formed through the condensation of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound or its equivalent.

For instance, the reaction of 3-aminopyrazole with a suitable β-dicarbonyl precursor can lead to a dihydroxypyrazolo[1,5-a]pyrimidine. Subsequent treatment with a halogenating agent, such as phosphorus oxychloride or phosphorus oxybromide, can then install chloro or bromo substituents at the 5- and 7-positions. Further bromination can introduce a bromine atom at the 3-position. For example, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can be synthesized from 5-amino-3-methylpyrazole and diethyl malonate, followed by chlorination. nih.gov While a direct, high-yield synthesis of 3,7-dibromopyrazolo[1,5-a]pyrimidine is not extensively detailed in readily available literature, its synthesis can be inferred from established methodologies for creating polysubstituted analogs. The general strategy involves creating a pyrazolo[1,5-a]pyrimidine core and then introducing the bromo groups.

The synthesis of various substituted pyrazolo[1,5-a]pyrimidines has been well-documented. For example, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one is synthesized from the condensation of 3-aminopyrazole with ethyl 4,4,4-trifluorobutynoate. nih.gov This highlights the adaptability of the core synthesis to accommodate different substitution patterns.

Scaffold Diversification Strategies

The bromine atoms on the this compound scaffold are excellent leaving groups, making them ideal sites for diversification through various cross-coupling and substitution reactions.

Introduction of Aryl and Heteroaryl Moieties

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for introducing aryl and heteroaryl groups at the brominated positions of the pyrazolo[1,5-a]pyrimidine core. nih.govrsc.org This strategy allows for the creation of extensive libraries of compounds with diverse electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

Research has demonstrated the successful Suzuki-Miyaura coupling of various aryl and heteroaryl boronic acids with 3-bromopyrazolo[1,5-a]pyrimidine (B1281175) derivatives. nih.govrsc.org For instance, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with a range of arylboronic acids has been achieved in good to excellent yields. nih.govrsc.org The choice of catalyst, ligand, and base is critical to prevent side reactions such as debromination. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Brominated Pyrazolo[1,5-a]pyrimidines

Brominated SubstrateCoupling PartnerCatalyst/LigandProductYieldReference
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2/XPhos3-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-oneHigh nih.govrsc.org
5-amino-3-bromopyrazolo[1,5-a]pyrimidine derivative2-Thienylboronic acidPdCl₂(PPh₃)₂5-amino-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine derivative76-79% nih.gov
5-amino-3-bromopyrazolo[1,5-a]pyrimidine derivative3-Pyridinylboronic acidPdCl₂(PPh₃)₂5-amino-3-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine derivative91% nih.gov

Amination and Alkylation Strategies

The introduction of amino and alkyl groups is another key strategy for diversifying the pyrazolo[1,5-a]pyrimidine scaffold. Amination can be achieved through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

An efficient method for the copper-catalyzed amination of 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors has been developed. nih.gov This Ullmann-type coupling utilizes CuI as a catalyst and allows for the introduction of a wide range of primary and secondary alkyl and aryl amines at the C-3 position in good to excellent yields. nih.gov This methodology is directly applicable to the 3,7-dibromo scaffold for the synthesis of 3-amino or 3,7-diamino derivatives.

Table 2: Copper-Catalyzed Amination of a 3-Bromopyrazolo[1,5-a]pyrimidine Derivative

Brominated SubstrateAmineCatalyst/LigandProductYieldReference
5-Amino-3-bromopyrazolo[1,5-a]pyrimidine derivativeVarious 1° and 2° alkyl and aryl aminesCuI / N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide3,5-Bis-aminated pyrazolo[1,5-a]pyrimidine60-93% nih.gov

Alkylation can occur at the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine ring system. N-alkylation of pyrazolo[1,5-a]pyrimidines has been reported, leading to the formation of N-alkylated derivatives. researchgate.netrsc.org The regioselectivity of alkylation can be influenced by the substituents already present on the ring and the reaction conditions.

Role as a Precursor for Fused Heterocyclic Systems

The this compound scaffold is an excellent starting material for the construction of more complex, fused heterocyclic systems. The two bromine atoms provide handles for intramolecular cyclization reactions following the introduction of appropriate functional groups.

For example, after a Suzuki-Miyaura coupling to introduce an ortho-functionalized aryl group at either the C-3 or C-7 position, an intramolecular reaction could lead to the formation of a new ring fused to the pyrazolo[1,5-a]pyrimidine core. While specific examples starting directly from this compound are not prevalent in the literature, the principle is well-established in heterocyclic chemistry. The synthesis of various fused systems, such as thiazolo- and oxazolo[3,2-a]pyrimidin-7-ones, and their subsequent functionalization demonstrates the utility of such strategies. researchgate.net The reactivity of the dibromo-scaffold allows for the design of synthetic routes to novel polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.

Vii. Potential Applications of Pyrazolo 1,5 a Pyrimidine Scaffolds in Academic Research

Applications in Materials Science and Optoelectronics

The unique photophysical properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives make them highly attractive for applications in materials science, particularly in the development of advanced optical materials. mdpi.commdpi.com Their inherent fluorescence, combined with the ease of functionalization, allows for the creation of novel dyes, fluorophores, and sensors with tailored characteristics. eurekaselect.com

Pyrazolo[1,5-a]pyrimidines (PPs) have emerged as a significant class of fluorophores due to their compact size, efficient synthesis, and remarkable photophysical properties, including high fluorescence quantum yields and excellent photostability in various solvents. bcpcpesticidecompendium.org The optical characteristics of these compounds can be precisely tuned by introducing different functional groups onto the core scaffold. bcpcpesticidecompendium.orgtargetmol.com

Research has demonstrated that the incorporation of electron-donating groups (EDGs) at position 7 of the fused ring enhances both absorption and emission properties. bcpcpesticidecompendium.orgrsc.org Conversely, attaching electron-withdrawing groups (EWGs) can modulate these properties in different ways, demonstrating the scaffold's tunable nature. bcpcpesticidecompendium.orgsigmaaldrich.com This strategic functionalization allows for the development of dyes with a wide range of emission colors. For example, red-shifts in fluorescence, leading to longer wavelength emissions, can be achieved by incorporating unsaturated groups at the 5- and 7-positions. targetmol.com The stability and properties of some pyrazolo[1,5-a]pyrimidine-based fluorophores are comparable to well-known commercial probes. rsc.orgsigmaaldrich.com Furthermore, derivatives of this scaffold have been utilized to create disperse dyes for polyester (B1180765) fabrics, exhibiting excellent wash fastness. eurekaselect.com

Table 1: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine-Based Fluorophores

CompoundSubstituent at Position 7Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Quantum Yield (ΦF)Solid-State Quantum Yield (QYSS)
4a 4-PyridylNot ReportedNot Reported0.18 - 0.63
4b 2,4-DichlorophenylNot ReportedNot Reported0.18 - 0.63
4d PhenylNot ReportedNot Reported0.18 - 0.63
4e 4-MethoxyphenylNot ReportedNot Reported0.18 - 0.63
General Derivative Family With Electron-Donating Groupsup to 20,593up to 0.97Not Reported
General Derivative Family With Electron-Withdrawing Groups3,3200.01Not Reported

Data sourced from multiple studies on pyrazolo[1,5-a]pyrimidine fluorophores. bcpcpesticidecompendium.orgrsc.org

The tunable fluorescence of the pyrazolo[1,5-a]pyrimidine scaffold makes it an excellent platform for the design of chemosensors. eurekaselect.com These sensors can detect specific ions or molecules through changes in their optical properties, such as a shift in fluorescence color or intensity. eurekaselect.comrsc.org For instance, integrated pyrazolo[1,5-a]pyrimidine–hemicyanine systems have been developed as colorimetric and fluorometric chemosensors for the recognition of cyanide in aqueous environments. eurekaselect.com The sensitivity of their fluorescence to the surrounding medium, such as hydroxy- and carbonyl-containing solvents, further highlights their potential in sensor development. targetmol.com

Use as Chemical Probes in Biological Systems (general scaffold utility)

The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in drug discovery, with numerous derivatives being investigated for a wide range of therapeutic applications. nih.govresearchgate.net Its structural similarity to endogenous purines allows it to interact with various biological targets, particularly enzymes involved in critical cellular processes. vulcanchem.com

A significant area of research is the development of pyrazolo[1,5-a]pyrimidine derivatives as potent and selective enzyme inhibitors, particularly for protein kinases. rsc.orgresearchgate.net Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. rsc.orgsigmaaldrich.com The pyrazolo[1,5-a]pyrimidine core serves as a versatile foundation for designing inhibitors that can target the ATP-binding site of these enzymes. researchgate.net

Researchers have successfully developed derivatives that selectively inhibit various kinases, including:

Tropomyosin Receptor Kinases (Trks): This scaffold is present in two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, and is a key component of the next-generation inhibitor, Repotrectinib. nih.govmdpi.comnih.gov

Phosphoinositide 3-Kinases (PI3Ks): Derivatives have been developed as selective inhibitors of PI3Kδ, an enzyme implicated in inflammatory and autoimmune diseases. mdpi.com

Cyclin-Dependent Kinases (CDKs): Potent inhibitors of CDKs, which are central to cell cycle regulation, have been identified, showing anti-proliferative activity in numerous cancer cell lines. wikipedia.org

Other Kinases: The scaffold has been used to develop inhibitors for a wide array of other kinases such as EGFR, B-Raf, and MEK, which are crucial in cancer signaling pathways. rsc.orgresearchgate.net

Table 2: Pyrazolo[1,5-a]pyrimidine Scaffolds in Enzyme Inhibition

Target Enzyme/FamilyTherapeutic AreaExample Compound/Derivative SeriesKey Findings
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC) CancerLarotrectinib, Entrectinib, RepotrectinibCore scaffold is essential for hinge interaction with the kinase; modifications enhance potency and selectivity. nih.govmdpi.comnih.gov
PI3Kδ Inflammatory & Autoimmune DiseasesBenzimidazole derivatives of pyrazolo[1,5-a]pyrimidineMorpholine at C7 position is crucial for interaction with the catalytic site. mdpi.com
Cyclin-Dependent Kinases (CDK1, CDK2, CDK9) CancerBS-194 (a pyrazolo[1,5-a]pyrimidine derivative)Potent inhibitor with oral bioavailability and demonstrated tumor growth inhibition in xenograft models. wikipedia.org
Adaptor Associated Kinase 1 (AAK1) Pain, Neurological DisordersVarious pyrazolo[1,5-a]pyrimidine-based compoundsIdentified as inhibitors of AAK1, a target for pain and CNS disorders. wikipedia.org

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for the development of new drugs against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov High-throughput screening campaigns have repeatedly identified compounds with this core structure as having potent antitubercular activity. nih.gov

Structure-activity relationship (SAR) studies have been conducted to optimize these lead compounds. nih.gov These studies have revealed that modifications at various positions on the pyrazolo[1,5-a]pyrimidine ring can significantly enhance antimycobacterial potency while maintaining low cytotoxicity. nih.gov For instance, research on aminopyrazolo[1,5-a]pyrimidines showed that a 2-pyridylmethylamine group at the C-7 position was important for activity, while the C-3 position allowed for greater flexibility. Some optimized compounds have shown promising activity against Mtb within macrophages, a critical aspect for a successful tuberculosis drug. nih.gov

Agrochemical Research (e.g., Pyrazophos related structures)

The biological activity of the pyrazolo[1,5-a]pyrimidine scaffold extends beyond medicine into the field of agrochemical research. eurekaselect.comnih.govresearchgate.net This core is found in compounds designed to protect crops from various pests and diseases.

A notable example is Pyrazophos, a systemic fungicide and insecticide. Its chemical structure is ethyl 2-[(diethoxyphosphorothioyl)oxy]-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate. bcpcpesticidecompendium.org Pyrazophos is used in agriculture to control powdery mildew on a variety of crops, including fruits and vegetables.

More recent research continues to explore this scaffold for new agrochemical agents. A 2025 study described a series of novel pyrazolo[1,5-a]pyrimidine derivatives with potent bifunctional activity. nih.gov One lead compound from this study demonstrated significantly better nematicidal activity against the pine wood nematode (Bursaphelenchus xylophilus) than the commercial nematicide tioxazafen. nih.gov The same compound also exhibited excellent fungicidal activity against several plant pathogenic fungi, including Botryosphaeria dothidea, outperforming the widely used fungicide azoxystrobin. nih.gov Other studies have also reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against phytopathogenic fungi like Alternaria solani and Fusarium solani. This ongoing research highlights the potential of the pyrazolo[1,5-a]pyrimidine framework for developing new and effective crop protection solutions. nih.gov

Viii. Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes

The development of efficient and regioselective synthetic methodologies is paramount for the widespread utilization of 3,7-dibromopyrazolo[1,5-a]pyrimidine. Current synthetic strategies for the pyrazolo[1,5-a]pyrimidine (B1248293) core often involve the cyclocondensation of 3-aminopyrazoles with 1,3-bielectrophilic compounds. mdpi.comrsc.org However, achieving specific di-halogenation patterns, such as the 3,7-dibromo substitution, presents a considerable challenge.

Future research should focus on:

Regiocontrolled Halogenation: While methods for the regioselective C3-bromination of the pyrazolo[1,5-a]pyrimidine scaffold are known, achieving selective bromination at the C7 position in the presence of a C3-bromo substituent, or vice versa, is a significant hurdle. rsc.orgresearchgate.netresearchgate.net Research into directing groups, catalyst control, and optimization of reaction conditions (e.g., specific halogenating agents, solvents, and temperatures) will be crucial to developing a reliable synthesis of the 3,7-dibromo isomer, avoiding the formation of other isomers. One-pot tandem cyclization/oxidative halogenation reactions, which have been successful for producing 3-halo derivatives, could be adapted for this purpose. nih.gov

Stepwise Synthesis from Pre-functionalized Precursors: An alternative approach involves the synthesis from pre-brominated building blocks. For instance, the cyclization of a 3-amino-4-bromopyrazole (B16357) with a brominated 1,3-dicarbonyl equivalent could provide a more controlled route to the desired product. The challenge lies in the availability and stability of these highly functionalized precursors.

Sustainable and Scalable Methods: Many current protocols for synthesizing functionalized pyrazolo[1,5-a]pyrimidines rely on harsh conditions or expensive reagents. nih.gov Future synthetic developments should prioritize green chemistry principles, such as the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for this class of compounds. nih.gov The development of a scalable synthesis is essential for the compound to be utilized in larger-scale applications, such as drug discovery screening libraries. nih.gov

A summary of common synthetic strategies for the pyrazolo[1,5-a]pyrimidine core that could be adapted is presented below:

Synthetic StrategyDescriptionKey Challenges for 3,7-Dibromo Synthesis
Cyclocondensation Reaction of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or equivalent. nih.govrsc.orgAvailability of appropriately brominated precursors; control of regioselectivity during cyclization.
Direct C-H Halogenation Electrophilic halogenation of a pre-formed pyrazolo[1,5-a]pyrimidine ring. researchgate.netthieme-connect.deLack of selectivity leading to mixtures of mono-, di-, and poly-halogenated products; harsh reaction conditions.
Multicomponent Reactions One-pot reactions combining three or more starting materials to build the core structure. nih.govControlling the regiochemistry of the final product when incorporating two bromine atoms.

Exploration of Undiscovered Reactivity Pathways

The two bromine atoms on the this compound core are prime handles for chemical diversification through cross-coupling reactions. The differential electronic environments of the C3 (pyrazole ring) and C7 (pyrimidine ring) positions suggest that selective functionalization should be achievable.

Future research in this area should include:

Site-Selective Cross-Coupling: A major research avenue is the development of orthogonal cross-coupling strategies. By carefully selecting catalysts, ligands, and reaction conditions, it should be possible to sequentially replace the bromine atoms at C7 and C3. Research on the regioselective Suzuki-Miyaura cross-coupling of a 2,6-dibromopyrazolo[1,5-a]pyrimidine (B13129578) derivative has already demonstrated that excellent selectivity can be achieved, providing a strong precedent for the 3,7-dibromo isomer. bohrium.com This would allow for the creation of a vast library of di-substituted compounds with diverse functionalities.

Exploitation of Diverse Coupling Reactions: While the Suzuki-Miyaura reaction is well-established for this scaffold, nih.govrsc.org the exploration of other palladium-catalyzed reactions such as Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings at both positions is needed. This would significantly expand the range of accessible derivatives, allowing for the introduction of alkynyl, amino, and various carbon-based substituents.

Metal-Halogen Exchange Reactions: The reaction of bromo-aromatics with organolithium or Grignard reagents can generate nucleophilic intermediates that can react with a variety of electrophiles. Investigating these pathways for this compound could unlock new methods for introducing functional groups that are not accessible through traditional cross-coupling methods.

The following table summarizes potential cross-coupling reactions and their expected products:

Reaction NameReagentFunctional Group Introduced
Suzuki-Miyaura Organoboron compounds (e.g., boronic acids) bohrium.comAryl, heteroaryl, alkyl
Sonogashira Terminal alkynes nih.govAlkynyl
Buchwald-Hartwig Amines, amidesAmino, amido
Heck AlkenesAlkenyl
Stille OrganostannanesVarious carbon-based groups

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry offers a powerful tool for accelerating the development and application of this compound derivatives. researchgate.net Density Functional Theory (DFT) and other computational methods can provide deep insights into the molecule's electronic structure, reactivity, and potential properties before embarking on extensive synthetic work.

Key areas for computational investigation include:

Predicting Reactivity and Regioselectivity: Computational models can be used to calculate the charge distribution and frontier molecular orbitals of this compound. This information can help predict the relative reactivity of the two C-Br bonds, guiding the development of the site-selective functionalization reactions described above.

Structure-Property Relationships for Novel Materials: For applications in material science, computational methods can predict key properties such as absorption and emission wavelengths, quantum yields, and non-linear optical properties. rsc.orgrsc.org By modeling various derivatives of the 3,7-disubstituted scaffold, it is possible to rationally design molecules with tailored photophysical characteristics for use as fluorophores, sensors, or in optoelectronic devices. rsc.org

Virtual Screening and Drug Design: In the context of chemical biology and drug discovery, molecular docking simulations can be used to predict the binding affinity of virtual libraries of 3,7-disubstituted pyrazolo[1,5-a]pyrimidines to various biological targets, such as protein kinases. ekb.egnih.gov This in silico screening can prioritize the synthesis of compounds with the highest probability of biological activity, saving significant time and resources.

Expanding Applications in Material Science and Chemical Biology

The true value of this compound lies in its role as a versatile building block for functional molecules. The ability to introduce two different points of diversity allows for the fine-tuning of molecular properties to an extent not possible with mono-substituted analogues.

Future applications to be explored include:

Advanced Fluorophores and Chemosensors: The pyrazolo[1,5-a]pyrimidine core is known to be a fluorescent scaffold. rsc.org By attaching different electron-donating and electron-withdrawing groups at the 3- and 7-positions, it will be possible to create a new class of "push-pull" fluorophores with tunable emission colors and environmental sensitivity. Furthermore, the introduction of specific recognition moieties could lead to the development of highly selective chemosensors for ions or small molecules.

Novel Kinase Inhibitors and Chemical Probes: The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors. nih.govresearchgate.netrsc.org The 3,7-dibromo derivative provides a unique opportunity to explore new vectors of chemical space around this scaffold. By generating libraries of compounds with different substituents at these positions, it may be possible to develop inhibitors with novel selectivity profiles or to overcome drug resistance. nih.gov

Bioconjugation and Chemical Biology Tools: The introduction of functional groups suitable for bioconjugation (e.g., alkynes or azides via cross-coupling) would allow for the attachment of 3,7-disubstituted pyrazolo[1,5-a]pyrimidine derivatives to biomolecules. This could lead to the development of targeted drug delivery systems, fluorescent labels for cellular imaging, or affinity-based probes for identifying new biological targets.

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 3,7-dibromopyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence regioselectivity?

The synthesis of this compound typically involves halogenation of the pyrazolo[1,5-a]pyrimidine core. A regioselective approach using hypervalent iodine reagents (e.g., PhI(OAc)₂) under mild conditions enables precise bromination at the C3 and C7 positions . Alternative methods include condensation of 5-aminopyrazoles with β-enaminones or amidines, followed by bromination with PBr₃ or NBS (N-bromosuccinimide) . Reaction solvent (e.g., DMF vs. pyridine) and temperature significantly affect regioselectivity, with polar aprotic solvents favoring C7 substitution due to electronic effects .

Q. Q2. How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?

1H/13C NMR is critical for confirming substitution patterns. For example, the C3 bromine atom deshields adjacent protons, causing downfield shifts (δ 8.5–9.0 ppm for H-2 and H-6) . X-ray crystallography provides definitive proof of regiochemistry, as seen in studies of analogous dibromo derivatives where Br···Br interactions stabilize crystal packing . Mass spectrometry (HRMS) further validates molecular weight and halogen isotope patterns .

Advanced Methodological Challenges

Q. Q3. What strategies mitigate competing side reactions during the halogenation of pyrazolo[1,5-a]pyrimidines?

Competing over-bromination or C5/C6 substitution can arise due to electrophilic aromatic substitution (EAS) reactivity. Strategies include:

  • Electronic modulation : Electron-withdrawing groups (e.g., –NO₂ at C5) deactivate competing positions .
  • Catalytic control : Use of Lewis acids (e.g., FeCl₃) directs bromine to electron-rich sites .
  • Temporary protecting groups : Acetylation of NH groups prevents undesired N-bromination .
    Recent studies show hypervalent iodine reagents (e.g., PhI(OAc)₂/Br₂) enhance regioselectivity, achieving >90% yield for 3,7-dibromo derivatives .

Q. Q4. How do substituent effects influence the biological activity of this compound analogs?

Structure-activity relationship (SAR) studies reveal:

  • Anticancer activity : 3,7-Dibromo derivatives induce G2/M cell cycle arrest in HeLa cells by upregulating p53 and Bax/Bcl-2 ratios .
  • Enzyme inhibition : Bromine at C3 enhances binding to kinase ATP pockets (e.g., CDK2 inhibition, IC₅₀ = 0.8 µM) due to halogen bonding with backbone carbonyls .
  • PET imaging potential : 18F-labeled analogs show tumor-to-muscle ratios >3.5 in S180 xenografts, attributed to bromine’s lipophilicity enhancing blood-brain barrier penetration .

Data Interpretation and Contradictions

Q. Q5. How can conflicting cytotoxicity data for this compound in different cancer cell lines be rationalized?

Discrepancies arise from cell-specific mechanisms. For example:

  • HeLa (cervical cancer) : Compounds induce p53-mediated apoptosis via E6 oncoprotein inhibition .
  • HEPG2 (liver cancer) : Cytotoxicity correlates with ROS generation (IC₅₀ = 2.7 µM), independent of p53 status .
  • MCF-7 (breast cancer) : Low activity (IC₅₀ >10 µM) due to efflux pump overexpression .
    Standardizing assays (e.g., using isogenic p53+/− cell pairs) and metabolomics profiling can clarify mechanisms .

Q. Q6. What analytical methods validate the purity of this compound in complex matrices?

  • HPLC-DAD/MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) resolve dibromo derivatives from mono-/tri-brominated impurities .
  • Elemental analysis : Theoretical vs. experimental Br% (e.g., 42.1% expected for C₇H₄Br₂N₃) confirms stoichiometry .
  • TLC with UV/iodine staining : Rf = 0.6 (silica gel, ethyl acetate/hexane 1:3) identifies unreacted starting materials .

Advanced Applications in Drug Discovery

Q. Q7. How can this compound serve as a scaffold for allosteric modulators?

The rigid bicyclic core allows functionalization at C5 and C7 for allosteric binding. Examples include:

  • GABAₐ receptor modulators : 7-Arylsulfonyl groups enhance positive allosteric modulation (EC₅₀ = 50 nM) .
  • B-Raf inhibitors : 3-Hydroxyphenyl substituents at C3 improve kinase selectivity (Ki = 12 nM) .
    Docking studies (e.g., Glide SP) predict binding poses in allosteric pockets of target proteins .

Q. Q8. What in vivo models are suitable for evaluating this compound derivatives?

  • Xenograft models : S180 sarcoma in mice for PET tracer validation .
  • Zebrafish embryos : Rapid assessment of developmental toxicity and BBB penetration .
  • PDX (patient-derived xenografts) : Recapitulate human tumor heterogeneity for efficacy studies .

Methodological Optimization

Q. Q9. How can microwave/ultrasound irradiation improve the synthesis of this compound?

Microwave-assisted synthesis reduces reaction times from 12 h to 30 min (80°C, 300 W) with >85% yield . Ultrasound (40 kHz) enhances mixing in heterogeneous bromination reactions, minimizing byproducts .

Q. Q10. What computational tools predict the reactivity of this compound in nucleophilic substitution?

DFT calculations (e.g., Gaussian 09) identify C5 as the most electrophilic site (Fukui indices: f⁻ = 0.12), guiding SNAr reactions with amines or thiols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.